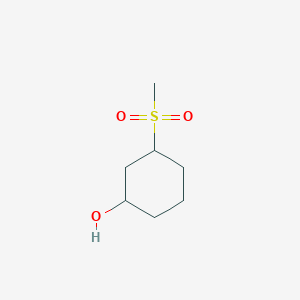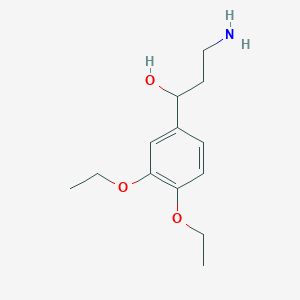
3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is a chemical compound . It can be used as a reactant to synthesize β-amino alcohol, which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .
Synthesis Analysis
The synthesis of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” involves the use of 3-(3,4-Dimethoxyphenyl)-L-alanine as a reactant . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be analyzed using various techniques such as NMR and MS . The exact structure can be found in the MOL file .Chemical Reactions Analysis
The chemical reactions involving “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be complex and are subject to various factors . Detailed information about these reactions can be found in the referenced materials .Physical And Chemical Properties Analysis
The boiling point of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is predicted to be 396.7±42.0 °C and its density is predicted to be 1.079±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The pKa is predicted to be 14.88±0.10 .Applications De Recherche Scientifique
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored, utilizing Candida antarctica lipase A (CAL-A) as a biocatalyst. This research highlighted the potential of 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol derivatives in asymmetric synthesis, specifically in the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Corrosion Inhibition
Compounds in the series of 1,3-di-amino-propan-2-ol, including derivatives similar to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These tertiary amines, namely DMP and DEAP, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).
Poly(ether imine) Dendrimers in Biological Applications
Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers were found to be non-toxic, indicating their potential utility in biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Aminochalcones and Antioxidant Activity
The synthesis and evaluation of 2'-aminochalcone derivatives have been conducted, revealing their potential as antioxidants. These compounds, including derivatives structurally related to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, exhibited promising antioxidant activities in in vitro tests (Sulpizio, Roller, Giester, & Rompel, 2016).
Synthesis of Cyclic Polyamines
The synthesis of cyclic polyamines using an enzymatic approach, starting from compounds like 3-amino-propan-1-ol, highlights the broad potential of amino alcohols as substrates in the production of multifunctional polycationic polyamines (Cassimjee, Marin, & Berglund, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-1-(3,4-diethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYOYUKLVDMDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CCN)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

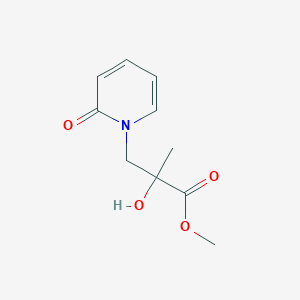
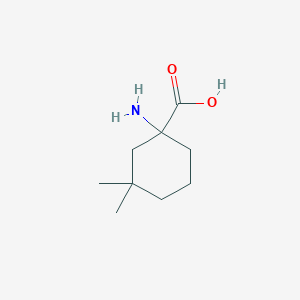

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
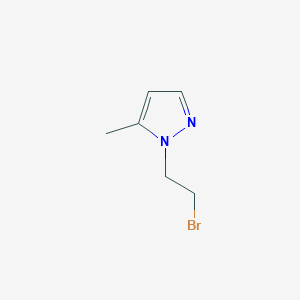
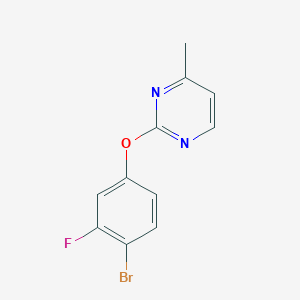
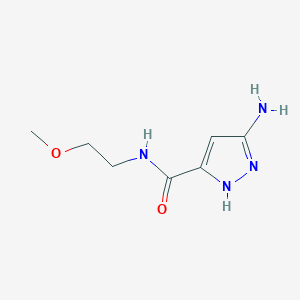
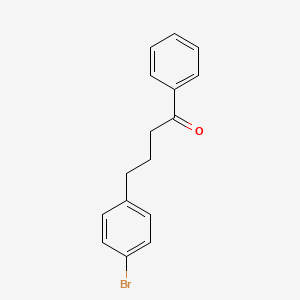
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
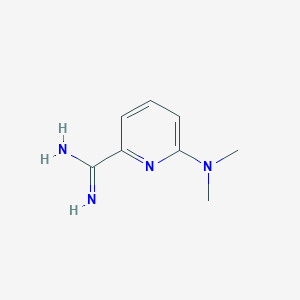
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)
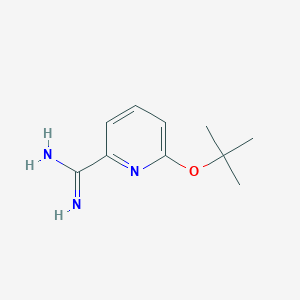
![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)
